Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone
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Overview
Description
Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a complex organic compound that features a benzo[1,3]dioxole ring fused to a quinoline structure
Mechanism of Action
Target of Action
The primary target of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . Specifically, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit anticancer activity against various cancer cell lines
Cellular Effects
The cellular effects of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone have been studied in the context of cancer cells. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Coupling Reaction: The final step involves the coupling of the benzo[1,3]dioxole ring with the quinoline structure. This can be done using a Friedel-Crafts acylation reaction where the benzo[1,3]dioxole is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide.
Reduction: Reduction of the compound can yield the corresponding dihydroquinoline derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzo[1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzo[1,3]dioxole ring.
Scientific Research Applications
Chemistry
In chemistry, Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: A simpler analog with similar electronic properties.
Quinoline-2-carboxaldehyde: Another compound with a quinoline core, used in various synthetic applications.
1,3-Benzodioxole-5-yl-methanone: Shares the benzo[1,3]dioxole ring but lacks the quinoline moiety.
Uniqueness
Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is unique due to the combination of the benzo[1,3]dioxole and quinoline structures. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Biological Activity
Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a benzo[1,3]dioxole moiety linked to a quinoline structure. The synthesis typically involves the reaction of 1,3-benzodioxole derivatives with quinoline precursors under specific conditions. For instance, one method involves refluxing 1,3-benzodioxole-5-carboxaldehyde with a quinoline derivative in ethanol with acetic acid as a catalyst .
Table 1: Structural Characteristics
Component | Description |
---|---|
Molecular Formula | C₁₄H₁₃N₁O₃ |
Molecular Weight | 241.26 g/mol |
Functional Groups | Dioxole, Ketone, Quinoline |
Anticancer Properties
Research indicates that compounds containing the benzo[1,3]dioxole structure exhibit notable anticancer activity. For example, derivatives have shown significant inhibition of various cancer cell lines. In one study, the compound demonstrated an IC50 value of 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, outperforming standard drugs like doxorubicin .
The anticancer mechanism appears to involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation.
- Apoptosis Induction : Flow cytometry analyses have indicated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, significantly affecting cell proliferation rates .
Other Biological Activities
In addition to its anticancer effects, benzo[1,3]dioxole derivatives have been studied for other biological activities:
- Antioxidant Activity : Compounds have exhibited strong antioxidant properties through DPPH radical scavenging assays.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC50 values < 5 µM in various cell lines | |
Antioxidant | Significant DPPH scavenging activity | |
Anti-inflammatory | Reduced inflammatory markers |
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment led to:
- A significant decrease in cell viability.
- Induction of apoptosis as evidenced by annexin V-FITC staining.
- Alterations in cell cycle distribution favoring G2/M arrest compared to control groups.
Case Study 2: Comparative Analysis with Doxorubicin
In comparative studies against doxorubicin:
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(13-7-8-15-16(10-13)21-11-20-15)18-9-3-5-12-4-1-2-6-14(12)18/h1-2,4,6-8,10H,3,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZWPXFRMKZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.